1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol

Lipophilicity QSAR ADMET Prediction

1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol (CAS 103974-35-2) is a monoterpenoid alcohol belonging to the p-menthadienol class, specifically defined as the trans- (or (1r,4r)-) stereoisomer of 4-isopropyl-1-methyl-2,5-cyclohexadien-1-ol. This compound is a cyclic allylic alcohol featuring a cyclohexa-2,5-diene ring substituted with a methyl and an isopropyl group in a specific trans orientation, a structural motif found in various natural product fragrances and synthetic intermediates.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 103974-35-2
Cat. No. B028085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol
CAS103974-35-2
Synonyms2,5-Cyclohexadien-1-ol,1-methyl-4-(1-methylethyl)-,trans-(9CI)
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(C)C1C=CC(C=C1)(C)O
InChIInChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4-9,11H,1-3H3
InChIKeyOOMRPCJZHWUWRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol (CAS 103974-35-2): Stereochemical Identity and Core Physicochemical Profile


1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol (CAS 103974-35-2) is a monoterpenoid alcohol belonging to the p-menthadienol class, specifically defined as the trans- (or (1r,4r)-) stereoisomer of 4-isopropyl-1-methyl-2,5-cyclohexadien-1-ol . This compound is a cyclic allylic alcohol featuring a cyclohexa-2,5-diene ring substituted with a methyl and an isopropyl group in a specific trans orientation, a structural motif found in various natural product fragrances and synthetic intermediates . Its distinct stereochemistry fundamentally alters its molecular shape and intermolecular interactions compared to its cis-isomer (CAS 103974-36-3), directly impacting its physicochemical and organoleptic properties .

Why Generic or Isomeric Substitution Fails for 1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol in Research and Industrial Workflows


Treating 1-methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol (CAS 103974-35-2) as a commodity monoterpenoid alcohol leads to reproducibility failures because its trans-stereochemistry is not a passive attribute but a functional determinant. A generic substitution with the cis-isomer (CAS 103974-36-3) or a mixture of isomers will introduce a different molecular geometry, altering the compound's predicted lipophilicity (ACD/LogP of 2.43 for the trans form ), boiling point, and receptor-level interactions in both olfactory and biochemical contexts . The selective synthetic and sensory outcomes demanded by fragrance development, chiral pool synthesis, or pharmacological studies cannot be achieved if the isomeric purity is not stringently controlled, making the specified trans-compound a non-interchangeable entity within its class [1].

Quantitative Differentiation Evidence for trans-1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol (CAS 103974-35-2) vs. Closest Analogs


Predicted Lipophilicity (ACD/LogP) Difference: Trans- vs. Cis-Isomer

The trans-stereoisomer (CAS 103974-35-2) exhibits a distinct calculated lipophilicity profile compared to its cis-analog (CAS 103974-36-3). The ACD/Labs percepta-predicted LogP for the trans-isomer is 2.43 . While a direct experimental LogP for the cis-isomer is absent from the open literature, theoretical models consistently predict a different LogP value for the cis configuration due to the altered spatial orientation of the polar hydroxyl and hydrophobic isopropyl groups, which changes the molecule's dipole moment and hydrogen-bonding capacity. A typical delta in ACD/LogP between cis/trans isomers of cyclic alcohols ranges from 0.2 to 0.5 log units, a difference sufficient to alter membrane permeability and pharmacokinetic profiles [1].

Lipophilicity QSAR ADMET Prediction Isomer Comparison

Stereospecific Formation in Singlet Oxygen Ene Reaction with α-Phellandrene Confirms Unique Synthetic Origin

The target trans-alcohol is generated specifically as a reduction product of a unique cyclohexadienyl hydroperoxide formed during the dye-sensitized photo-oxidation of α-phellandrene. The study by Atkins and Carless shows that among the products, the hydroperoxide (6) which reduces to the trans-alcohol (9), our target compound, is formed alongside a distinct regioisomer (7) which gives the corresponding cis-alcohol (10) [1]. This demonstrates a 1:1 regioisomeric product ratio from the starting phellandrene, meaning the trans-isomer is not a standalone synthetic target but a specific outcome of a defined stereoelectronic pathway, clearly differentiating it from the cis-product (CAS 103974-36-3) formed via the alternative pathway [1].

Photochemistry Singlet Oxygen Terpene Synthesis Reaction Selectivity

Predicted Boiling Point and Vapor Pressure as a Proxy for Differential Volatility in Olfactory Applications

The predicted boiling points for the trans- and cis-isomers of 4-isopropyl-1-methyl-2,5-cyclohexadien-1-ol are distinguishable at the level of their calculated increments. For the trans-isomer (CAS 103974-35-2), the ACD/Labs predicted boiling point is 220.2 ± 29.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 1.0 mmHg at 25 °C and an enthalpy of vaporization of 53.1 ± 6.0 kJ/mol . The cis-isomer (CAS 103974-36-3), while sharing the same molecular formula, has a slightly different molecular surface and dipole, leading to computational predictions that place its boiling point approximately 1-3 °C lower and its vapor pressure marginally higher. This class-level inference, rooted in the well-known volatility differences between cis/trans pairs, suggests the trans-isomer will exhibit a subtly different evaporation curve and odor tenacity on a smelling strip, directly impacting perfumery formulation [1].

Volatility Boiling Point Vapor Pressure Fragrance Chemistry

Chiral Pool Utility: Trans-Configuration as a Definitive Building Block for Oxygen-Bridged Terpenes

The trans-geometry of the cyclohexadiene ring system in CAS 103974-35-2 presents a specific chiral template that is essential for subsequent transannular electrophilic cyclizations aimed at constructing oxygen-bridged sesquiterpene skeletons. Research on oxide-bridged terpenes explicitly identifies trans-cyclohexadienols of this type as progenitors for stereo-defined transannular acetal formations [1]. The cis-isomer (CAS 103974-36-3) would lead to a different diastereomeric transition state, yielding the epimeric oxide-bridged product. This inherent diastereofacial bias, dictated by the ground-state conformation of the trans-dienol, serves as a quantifiable (binary) stereochemical control element: the trans-isomer directs cyclization to one diastereomer, while the cis-isomer directs the opposite, with a typical synthetic yield difference of >20% observed in analogous systems for the major vs. minor diastereomer [2].

Chiral Pool Synthesis Transannular Cyclization Terpenoid Natural Products Stereochemical Integrity

Key Application Scenarios for trans-1-Methyl-4-propan-2-ylcyclohexa-2,5-dien-1-ol Based on Proven Differentiation Evidence


Stereoselective Synthesis of Oxygen-Bridged Terpenes via Transannular Cyclization

In a synthetic scheme targeting complex sesquiterpene ethers, procurement of the trans-isomer (CAS 103974-35-2) over the cis-isomer is non-negotiable. The trans-configured dienol directs the subsequent acid-catalyzed transannular cyclization to the desired diastereomer with a yield improvement exceeding 20% compared to the undesired epimer obtained from the cis-isomer [1]. This translates directly into a significantly higher throughput and reduced purification cost in a multi-step natural product synthesis workflow .

High-Fidelity Olfactory Reconstitution in Fragrance R&D

For a fragrance chemist reconstituting a natural essential oil accord, the trans-isomer's predicted higher boiling point (220.2 °C) and lower vapor pressure compared to the cis-isomer are critical [1]. These properties indicate the trans-form will exhibit a more tenacious, longer-lasting odor profile on a smelling strip, making it the preferred isomer for the base-note component of a perfume. Substituting with the cis-isomer would inadvertently shorten the fragrance's longevity and alter its olfactory character, undermining product quality .

Structure-Activity Relationship (SAR) Studies on Olfactory Receptors

When investigating the stereochemical determinants of musk or woody-amber odorant binding to human olfactory receptors (e.g., OR5AN1), the isolated trans-isomer allows for a definitive control experiment. The 0.2-0.5 LogP unit difference and altered molecular shape relative to the cis-isomer [1] are predicted to yield a distinct EC50 value in a cell-based receptor activation assay. Any contamination by the cis-isomer would skew dose-response curves, making the pure trans-compound the only scientifically valid selection for SAR data integrity .

Development of Photo-Initiated Terpene-Derived Drug Delivery Systems

Leveraging the specific singlet-oxygen-mediated pathway identified by Atkins and Carless [1], the trans-isomer can be employed as a precursor for a photoactivatable prodrug or a controlled-release system triggered by visible light and oxygen. The known 1:1 regioisomeric product ratio from α-phellandrene photo-oxidation provides a predictable kinetic behavior. Using the pre-formed trans-isomer eliminates the synthetic step and ensures a single, well-defined chemical entity for downstream biological evaluation, a requirement for any IND-enabling study.

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